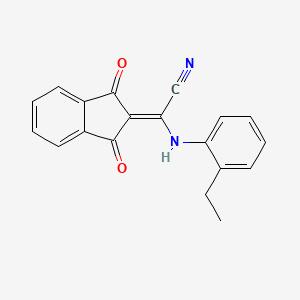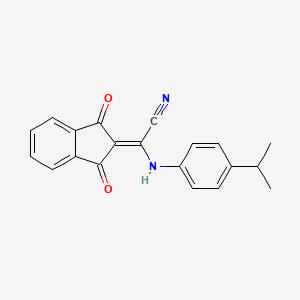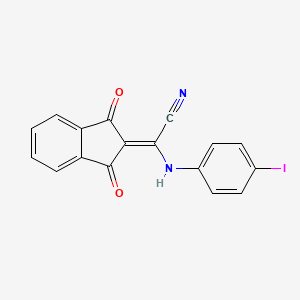
2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile is an organic compound with a complex structure It features an indene core with a dioxo group, an iodo-substituted aniline moiety, and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indene core, followed by the introduction of the dioxo group. The iodoaniline moiety is then attached through a nucleophilic substitution reaction. Finally, the acetonitrile group is introduced via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and employing efficient purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
科学研究应用
2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-chloroanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-bromoanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile
Uniqueness
2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile is unique due to the presence of the iodo group, which can influence its reactivity and interactions with other molecules. The iodo group is larger and more polarizable than other halogens, which can affect the compound’s binding affinity and specificity for certain molecular targets.
属性
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9IN2O2/c18-10-5-7-11(8-6-10)20-14(9-19)15-16(21)12-3-1-2-4-13(12)17(15)22/h1-8,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGUZHLZSCCHLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)I)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)I)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate](/img/structure/B7747244.png)
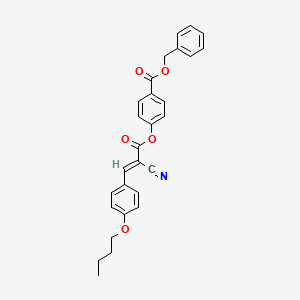
![Ethyl 5-methyl-4-(2-methylpropylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7747258.png)
![Ethyl 5-methyl-4-(2-morpholin-4-ylethylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7747261.png)
![2-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}acetic acid hydrochloride](/img/structure/B7747267.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetonitrile](/img/structure/B7747286.png)
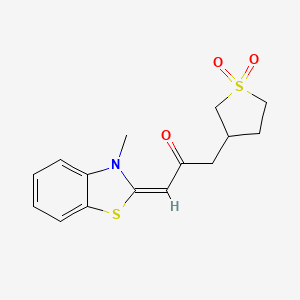
![1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B7747308.png)

